

# Application Notes and Protocols for Fluometuron as a Pre-Emergence Herbicide

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Compound of Interest		
Compound Name:	Fluometuron	
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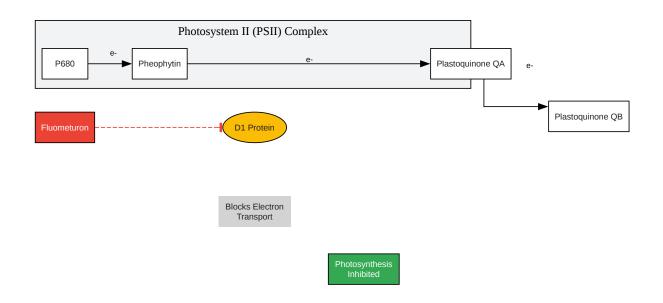
#### Introduction

**Fluometuron** is a selective, soil-applied herbicide belonging to the phenylurea chemical class. [1][2] It is primarily used for the pre-emergence control of a wide spectrum of annual broadleaf weeds and grasses in cotton cultivation.[2][3] First registered in the United States in 1974 for use on cotton and sugarcane, its application is now predominantly limited to cotton.[3][4] **Fluometuron** is available in various formulations, including wettable powders (WP) and suspension concentrates (SC), which are mixed with water for application.[5] Its herbicidal activity is initiated following absorption by the roots of germinating weeds.[6]

#### Mechanism of Action

The primary mode of action for **fluometuron** is the inhibition of photosynthesis.[1][3][5] It functions by binding to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of plant chloroplasts.[5] This binding action blocks the electron transport chain, specifically interrupting the flow of electrons from quinone A (QA) to quinone B (QB). The disruption of electron transport halts ATP and NADPH production, which are essential for carbon fixation. This ultimately leads to the generation of reactive oxygen species, causing lipid peroxidation, membrane damage, and eventual death of the susceptible weed.[5]





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Caption: Fluometuron's mechanism of action, inhibiting electron transport in Photosystem II.

## **Application Notes**

The efficacy, crop safety, and environmental behavior of **fluometuron** are influenced by application rate, soil characteristics, and climatic conditions.

Table 1: Recommended Pre-Emergence Application Rates for **Fluometuron** in Cotton



Soil Texture	Organic Matter (%)	Application Rate (g a.i. ha <sup>-1</sup> )	Remarks
Coarse (Sand, Loamy Sand)	< 1	840 - 1120	Lower rates are recommended on coarse-textured soils to minimize potential for crop injury.[7]
Medium (Loam, Silt Loam)	1 - 2	1120 - 1680	Standard rate range for most common cotton-growing soils. [7][8]
Fine (Clay, Clay Loam)	> 2	1680 - 2240	Higher rates are required due to increased herbicide adsorption to clay and organic matter particles.[7]
General Recommendation	N/A	1500 - 2500	General pre- emergence application range.[5] May be mixed with other herbicides like s- metolachlor for broader spectrum control.[7]

Note: a.i.  $ha^{-1}$  = active ingredient grams per hectare. Rates should be adjusted based on local extension recommendations, weed pressure, and specific product labels.

Table 2: Weed Control Efficacy Spectrum



Weed Species	Common Name	Efficacy Level
Amaranthus palmeri	Palmer Amaranth	Good to Excellent
Chenopodium album	Common Lambsquarters	Excellent
Digitaria sanguinalis	Large Crabgrass	Good
Portulaca oleracea	Common Purslane	Excellent
Sida spinosa	Prickly Sida	Good
Ipomoea spp.	Morningglory	Fair to Good
Cyperus esculentus	Yellow Nutsedge	Fair (often requires tank mix) [7]

Efficacy can vary based on application rate, soil moisture, and weed biotype.

Table 3: Cotton Tolerance and Phytotoxicity

Application Rate (g a.i. ha <sup>-1</sup> )	Crop Injury (%)	Yield Impact	Notes
840	< 10%	None reported	Generally safe at this rate.[9]
up to 1680	Minimal	No adverse effects	No negative impact on lint yield or quality with up to three consecutive annual applications.[8]
3360	Significant	Reduced lint yields	Caused poor early- season growth, interveinal chlorosis, and delayed maturity. [8]

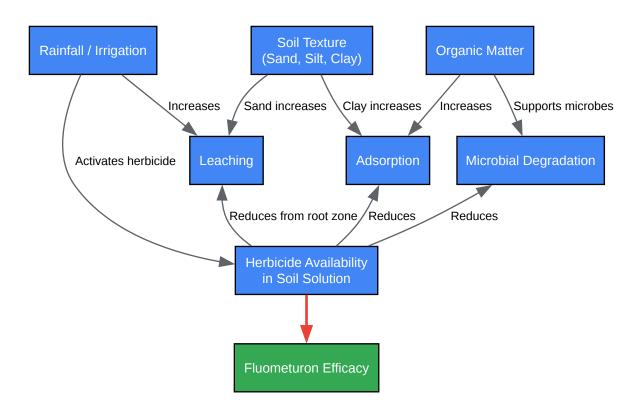
Table 4: Environmental Fate and Soil Persistence of Fluometuron



Parameter	Value	Reference
Soil Half-Life (Field)	12 - 171 days (typically ~85 days)	[6]
Soil Half-Life (Lab, Aerobic)	189 days (sandy loam)	[3]
Aqueous Half-Life (Photolysis)	1.2 days (in natural sunlight)	[6]
Aqueous Half-Life (Hydrolysis)	730 - 1010 days (stable at pH 5-9)	[3]
Soil Mobility	Moderately to very mobile	[10]
Groundwater Leaching Potential	High	[1]

## Factors Influencing Efficacy and Persistence

The performance of pre-emergence **fluometuron** is highly dependent on several interconnected factors.



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Caption: Key factors influencing the efficacy of soil-applied **fluometuron**.

## **Experimental Protocols**

Protocol 1: Greenhouse Bioassay for Pre-emergence Efficacy Evaluation

This protocol outlines a method for assessing the efficacy of **fluometuron** on target weed species under controlled greenhouse conditions.

- Seed Preparation: Collect mature seeds of target weed species (e.g., Amaranthus palmeri) and a susceptible control.[11] If dormant, apply appropriate pre-treatment (e.g., stratification, scarification).
- Soil Preparation and Potting:
  - Use a consistent soil medium, typically a sandy loam or a mixture of loam soil, sand, and peat (e.g., 60:30:10 by volume).[11]
  - Fill plastic pots or trays (e.g., 10 cm diameter) with the prepared soil, leaving a 2 cm headspace.
- Experimental Design:
  - Arrange treatments in a randomized complete block design with at least four replications.
     [12][13]
  - Treatments should include a non-treated control and a range of **fluometuron** application rates (e.g., 0, 0.5X, 1X, and 2X the recommended field rate, where X is a rate like 1.5 kg a.i. ha<sup>-1</sup>).
- Herbicide Application:
  - Prepare stock solutions of a commercial fluometuron formulation.
  - Apply the herbicide solution evenly to the soil surface of each pot using a calibrated laboratory track sprayer designed to deliver a specific volume (e.g., 200-400 L ha<sup>-1</sup>).
- Sowing and Incubation:

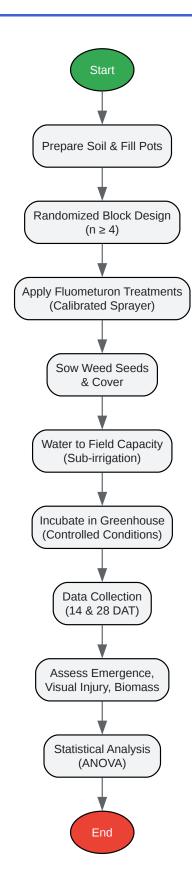
## Methodological & Application





- After application, sow a pre-determined number of weed seeds (e.g., 20-30) onto the soil surface and cover with a thin layer (approx. 0.5-1 cm) of treated soil.[11]
- Water the pots to field capacity, typically by sub-irrigation, to activate the herbicide without disturbing the treated layer.[11]
- Place pots in a greenhouse with controlled temperature (e.g., 28/22°C day/night) and photoperiod (e.g., 14 hours).[11]
- Data Collection and Analysis:
  - At 14 and 28 days after treatment (DAT), record weed emergence counts.
  - At 28 DAT, perform visual injury ratings on a scale of 0% (no effect) to 100% (complete plant death).
  - Harvest the above-ground biomass, dry in an oven at 60°C for 72 hours, and record the dry weight.
  - Express data as a percentage of the non-treated control. Analyze the data using analysis of variance (ANOVA) and a mean separation test (e.g., Fisher's Protected LSD at P <</li>
     0.05) to determine significant differences between treatments.[12]





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Caption: Workflow for a pre-emergence herbicide efficacy bioassay.



### Protocol 2: Determination of Fluometuron Residues in Soil

This protocol is based on methods for extracting and quantifying **fluometuron** and its primary metabolites from soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

- Sample Collection and Preparation:
  - Collect soil cores (e.g., 0-10 cm depth) from the experimental field.[12]
  - Air-dry the soil samples, remove stones and plant debris, and sieve through a 2 mm mesh.
     Homogenize the sample thoroughly.
- Extraction:
  - Weigh 10 g of the prepared soil into a 250 mL screw-cap glass bottle.[14]
  - Add 100 mL of an acetonitrile/water solution (80:20, v/v).[14]
  - Secure the bottle on a horizontal flatbed shaker and shake for approximately 2 hours at room temperature.[14]
  - Centrifuge the sample for 5 minutes at ~6500 x g to separate the soil from the supernatant.[14]
- Sample Dilution for Analysis:
  - Carefully pipette a 0.5 mL aliquot of the centrifuged extract (supernatant).
  - Dilute the aliquot with 0.5 mL of purified water in a 2 mL glass autosampler vial.[14] Cap the vial and vortex briefly.
- LC-MS/MS Analysis:
  - Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[14]
  - Chromatographic Separation:



- Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometry Detection:
  - Mode: Positive ion ESI.
  - Analysis: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for fluometuron and its metabolites (e.g., des-methyl-fluometuron) for confirmation and quantification.
- Quantification:
  - Prepare matrix-matched calibration standards by fortifying blank soil extract with known concentrations of analytical standards for **fluometuron**.
  - Construct a calibration curve by plotting the peak area against the concentration.
  - Calculate the concentration of **fluometuron** in the soil samples by comparing their peak areas to the calibration curve, accounting for the initial sample weight and dilution factors.
     The limit of quantification is typically around 0.01 mg/kg.[14]

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